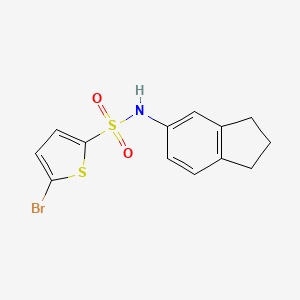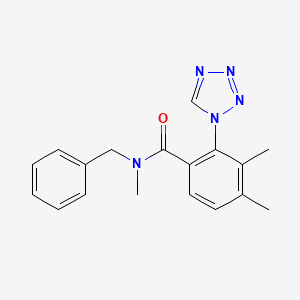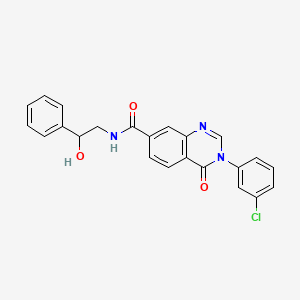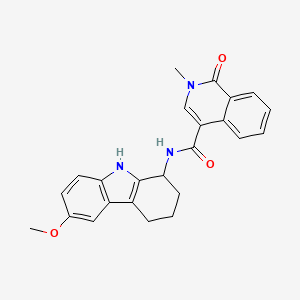![molecular formula C18H23N5O2 B12169052 3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12169052.png)
3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メトキシ-1H-インドール-1-イル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]プロパンアミドは、インドール誘導体クラスに属する合成化合物です。インドール誘導体は、幅広い生物活性を有することで知られており、医薬品化学において薬物開発に頻繁に使用されています。特にこの化合物は、そのユニークな化学構造により、様々な科学研究に応用される可能性を示しています。
準備方法
合成経路と反応条件
3-(4-メトキシ-1H-インドール-1-イル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]プロパンアミドの合成は、通常、以下の手順を含みます。
インドール核の形成: インドール核は、フィッシャーインドール合成によって合成できます。これは、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることを含みます。
メトキシ化: 次に、インドール核は、メタノールと適切な触媒を使用してメトキシ化されます。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なアルキンまたはニトリルを含む環化反応によって形成されます。
カップリング反応: 最終段階では、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬をトリエチルアミンなどの塩基の存在下で、メトキシ化されたインドールとトリアゾール環をカップリングします。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化することを含む可能性があります。これには、フィッシャーインドール合成とメトキシ化工程における連続フロー反応器の使用、およびカップリング反応の自動化システムを使用して、人為的ミスを最小限に抑え、効率を高めることが含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、ヒドロキシ化誘導体の形成につながる可能性があります。
還元: 還元反応は、トリアゾール環で起こり、ジヒドロトリアゾール誘導体の形成につながる可能性があります。
置換: この化合物は、特に2位と3位でインドール環で置換反応を起こし、様々な置換誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 一般的な還元剤には、水素化アルミニウムリチウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などがあります。
置換: 置換反応の一般的な試薬には、ハロゲン(例:臭素、塩素)と有機金属試薬(例:グリニャール試薬)などがあります。
主要な生成物
酸化: この化合物のヒドロキシ化誘導体。
還元: ジヒドロトリアゾール誘導体。
置換: 様々な置換インドール誘導体。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: インドール誘導体を含む、生物学的経路のモジュレーターとしての可能性が研究されています。
医学: 特に酸化ストレスや炎症を伴う疾患の治療における、治療薬としての可能性が調査されています。
産業: 熱安定性や導電率が向上した、新しい材料の開発に使用されます。
作用機序
3-(4-メトキシ-1H-インドール-1-イル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]プロパンアミドの作用機序は、様々な分子標的や経路との相互作用を伴います。
分子標的: この化合物は、核レセプター、酵素、イオンチャネルと相互作用し、それらの活性を調節できます。
関与する経路: この化合物は、酸化ストレス、炎症、細胞シグナル伝達に関与する経路に影響を与え、様々な生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
3-(1H-インドール-5-イル)-1,2,4-酸化可能な誘導体: これらの化合物は、類似のインドール核を共有していますが、置換基が異なるため、生物学的活性が異なります。
4-(1H-1,2,4-トリアゾール-1-イル)安息香酸ハイブリッド: これらの化合物は、類似のトリアゾール環を共有していますが、コア構造が異なるため、用途が異なります。
独自性
3-(4-メトキシ-1H-インドール-1-イル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]プロパンアミドは、インドール核とトリアゾール環の組み合わせにより、独特の化学的および生物学的特性を有しています。
類似化合物との比較
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share a similar indole core but differ in their substituents, leading to different biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar triazole ring but differ in their core structure, leading to different applications.
Uniqueness
3-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to its combination of an indole core and a triazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C18H23N5O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
3-(4-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)11-16-19-18(22-21-16)20-17(24)8-10-23-9-7-13-14(23)5-4-6-15(13)25-3/h4-7,9,12H,8,10-11H2,1-3H3,(H2,19,20,21,22,24) |
InChIキー |
NNMXUSNKTXVIGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CCN2C=CC3=C2C=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12168976.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B12168993.png)


![(4E)-N-[4-(acetylamino)phenyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12169017.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B12169019.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide](/img/structure/B12169021.png)
![2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12169035.png)




![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12169067.png)
